Tert-butyl 4-(2-hydroxyethyl)-4-(pyrrolidin-1-YL)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(2-hydroxyethyl)-4-(pyrrolidin-1-YL)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The presence of both piperidine and pyrrolidine rings in its structure suggests potential biological activity, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(2-hydroxyethyl)-4-(pyrrolidin-1-YL)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions.
Hydroxyethyl Group Addition: The hydroxyethyl group is added through an alkylation reaction.
Tert-butyl Protection: The final step involves the protection of the carboxylate group with a tert-butyl group to stabilize the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-hydroxyethyl)-4-(pyrrolidin-1-YL)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the piperidine or pyrrolidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield a ketone or aldehyde, while reduction may lead to the formation of secondary or tertiary amines.
Scientific Research Applications
Tert-butyl 4-(2-hydroxyethyl)-4-(pyrrolidin-1-YL)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Tert-butyl 4-(2-hydroxyethyl)-4-(pyrrolidin-1-YL)piperidine-1-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-hydroxyethyl)-4-(morpholin-1-YL)piperidine-1-carboxylate
- Tert-butyl 4-(2-hydroxyethyl)-4-(piperazin-1-YL)piperidine-1-carboxylate
- Tert-butyl 4-(2-hydroxyethyl)-4-(azetidin-1-YL)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(2-hydroxyethyl)-4-(pyrrolidin-1-YL)piperidine-1-carboxylate is unique due to the presence of both piperidine and pyrrolidine rings, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug development.
Properties
Molecular Formula |
C16H30N2O3 |
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Molecular Weight |
298.42 g/mol |
IUPAC Name |
tert-butyl 4-(2-hydroxyethyl)-4-pyrrolidin-1-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C16H30N2O3/c1-15(2,3)21-14(20)17-11-6-16(7-12-17,8-13-19)18-9-4-5-10-18/h19H,4-13H2,1-3H3 |
InChI Key |
HVPDIJBVEGQTAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CCO)N2CCCC2 |
Origin of Product |
United States |
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